Fmoc-(2R)-2-Amino-octanoic acid
Description
Significance of Unnatural Amino Acids in Peptide Chemistry
For decades, scientists have been inspired by the vast array of non-canonical amino acids (ncAAs) found in nature, particularly in non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides. nih.gov These natural products often exhibit remarkable biological activities, which can be attributed to their unique amino acid building blocks. nih.gov By incorporating ncAAs, medicinal chemists can design peptides with improved characteristics, such as increased stability, better target specificity, and unique structural features. nih.govacs.org The inclusion of these unconventional residues expands the chemical diversity of peptides, allowing for the creation of molecules with novel or enhanced functions. rsc.org This approach is a key strategy in generating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacokinetic properties and enzymatic stability. nih.gov
Role of the Fmoc Protecting Group in Synthetic Peptide Methodologies
The synthesis of peptides is a meticulous process that requires the precise and sequential addition of amino acids. To prevent unwanted reactions at the amino group of an amino acid during this process, a "protecting group" is used. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). creative-peptides.comwikipedia.org Its popularity stems from its stability under acidic conditions and its easy removal (deprotection) under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the N-terminal amino group without disturbing other acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support. wikipedia.orgiris-biotech.de The Fmoc strategy is favored for its mild reaction conditions, which are compatible with the synthesis of complex and modified peptides, such as those containing post-translational modifications. americanpeptidesociety.orgnih.gov The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the byproduct of Fmoc removal absorbs UV light. wikipedia.org
Chemical and Physical Properties of Fmoc-(2R)-2-Amino-octanoic acid
| Property | Value |
| CAS Number | 888725-90-4 chemicalbook.comachemblock.comwuxiapptec.comreagentia.eu |
| Molecular Formula | C23H27NO4 achemblock.com |
| Molecular Weight | 381.47 g/mol achemblock.com |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid achemblock.com |
| Purity | Typically ≥95% achemblock.com |
| MDL Number | MFCD02092981 achemblock.comwuxiapptec.com |
Research and Applications
This compound serves as a valuable building block in the synthesis of novel peptides. Its (2R) configuration and the eight-carbon aliphatic side chain introduce unique steric and hydrophobic properties into peptide structures.
Applications in Peptide Synthesis:
Introducing Hydrophobicity: The octanoyl side chain significantly increases the hydrophobicity of the peptide, which can influence its folding, stability, and interaction with cell membranes or hydrophobic pockets of target proteins.
Modulating Biological Activity: The incorporation of this non-canonical amino acid can lead to peptides with altered biological activities. For instance, a related compound, (R)-8-Azido-2-(Fmoc-amino)octanoic acid, is used as a non-cleavable linker in the development of antibody-drug conjugates (ADCs). invivochem.compharmaffiliates.com
Enhancing Proteolytic Stability: The presence of a D-amino acid ((2R) configuration) can make the resulting peptide more resistant to degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.
Structural Scaffolding: The specific stereochemistry and side chain length can be used to create defined secondary structures or to act as a scaffold for further chemical modifications.
While specific research findings on this compound are often part of broader peptide synthesis studies, its availability from various chemical suppliers indicates its utility in research and development. chemicalbook.comachemblock.comwuxiapptec.comreagentia.eu The principles of incorporating similar non-canonical amino acids are well-documented in the synthesis of complex peptides. For example, the synthesis of aza-peptides and other modified peptides often relies on Fmoc-protected non-canonical building blocks to achieve the desired final product. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of Fmoc 2r 2 Amino Octanoic Acid
Stereoselective Synthetic Routes for (2R)-2-Amino-octanoic Acid Precursors
The critical step in synthesizing Fmoc-(2R)-2-amino-octanoic acid is establishing the chiral center at the α-carbon of the octanoic acid backbone. Various methods have been developed to achieve high enantioselectivity for the (R)-enantiomer.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for stereoselective synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct a chemical transformation to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
A common strategy involves the use of pseudoephedrine as a chiral auxiliary. harvard.edu It is employed in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids. harvard.edu Another notable chiral auxiliary is (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which, in the presence of nickel nitrate, can be used for the deracemization of α-amino acids to yield the (S)-amino acids with high optical purity. tcichemicals.com The nickel complex of this auxiliary with glycine (B1666218) can be alkylated to introduce the desired side chain, which upon hydrolysis and Fmoc protection, yields the target amino acid. tcichemicals.com
| Chiral Auxiliary | Key Features | Application |
| Pseudoephedrine | Directs diastereoselective alkylation reactions. | Synthesis of enantiomerically enriched carboxylic acids. harvard.edu |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Used with nickel (II) for deracemization and asymmetric alkylation. | Production of optically pure (S)-amino acids. tcichemicals.com |
Asymmetric Catalysis in Octanoic Acid Backbone Formation
Asymmetric catalysis offers an efficient alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of precursors to (2R)-2-amino-octanoic acid, catalytic methods can be applied to introduce chirality into the octanoic acid framework.
For instance, the direct oxidation of 1-octanol (B28484) to octanoic acid can be achieved using gold nanoparticles supported on nickel oxide (Au/NiO) as a catalyst. nih.gov While this method focuses on the formation of the carboxylic acid, subsequent enzymatic or chemical amination steps would be required to introduce the amino group. The stereoselectivity would then be controlled in this subsequent step.
Biocatalytic Production of (S)-2-Aminooctanoic Acid and Enantiomeric Inversion Strategies
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. researchgate.netdiva-portal.org Several enzymatic approaches can be employed for the synthesis of α-amino acids. researchgate.net These include the asymmetric reductive amination of keto acids, asymmetric transamination of keto acids, and enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. researchgate.net
Specifically for 2-aminooctanoic acid, (S)-2-aminooctanoic acid has been utilized to modify lactoferricin (B1576259) B peptide to enhance its antimicrobial activity. researchgate.net While this produces the (S)-enantiomer, enzymatic or chemical methods for enantiomeric inversion can be applied to obtain the desired (R)-enantiomer. One such method is racemization followed by stereoselective resolution, or a direct inversion of the stereocenter.
Fmoc-Protection Strategies for 2-Amino-octanoic Acid
Once the chiral (2R)-2-Amino-octanoic acid precursor is obtained, the amino group must be protected with the Fmoc group to make it suitable for solid-phase peptide synthesis. google.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by bases, making it orthogonal to acid-labile protecting groups like Boc. total-synthesis.com
Direct Introduction of the Fmoc Group via Fmoc-Cl and Fmoc-OSu
The most common method for introducing the Fmoc group is through the reaction of the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction is typically carried out in a mixed solvent system, such as water and dioxane or DMF, with a base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction. total-synthesis.com
Fmoc-OSu is often preferred over Fmoc-Cl because it is more stable and the reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.com A general procedure involves dissolving the amino acid in a solution of water and sodium bicarbonate, cooling the mixture, and then slowly adding Fmoc-OSu or Fmoc-Cl. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature overnight.
| Reagent | Advantages | Disadvantages |
| Fmoc-Cl | Readily available. | Sensitive to moisture and heat, can lead to side reactions. total-synthesis.com |
| Fmoc-OSu | More stable, easier to control reaction, fewer side reactions. total-synthesis.com | May be more expensive than Fmoc-Cl. |
Optimization of Reaction Conditions for High Enantiopurity and Yield
The conditions for the Fmoc protection reaction must be carefully optimized to ensure high yield and, crucially, to prevent racemization of the chiral center. The basic conditions required for the reaction can potentially lead to epimerization of the α-proton.
Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The use of a mild base like sodium bicarbonate is generally preferred. Maintaining a low temperature during the initial stages of the reaction can help to minimize racemization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. In a study on the synthesis of Fmoc-L-homopropargylglycine, the use of Cs₂CO₃ as a base was found to improve the yield of a key step while avoiding significant racemization. nih.gov While this was for a different amino acid, the principle of base selection and reaction monitoring is broadly applicable.
Analytical and Spectroscopic Characterization of Synthesized this compound (e.g., NMR, HPLC, LC-MS, UPLC for purity and identity verification)
The identity, purity, and stereochemical integrity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for confirming the chemical structure of the synthesized molecule. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that correspond to the fluorenylmethoxycarbonyl (Fmoc) group and the amino acid backbone.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl group, typically appearing as a series of multiplets in the range of δ 7.30–7.80 ppm. rsc.orgcsic.es The protons of the methylene (B1212753) (CH₂) and methine (CH) groups of the Fmoc moiety are expected around δ 4.20–4.45 ppm. acs.orgrsc.org The α-proton of the octanoic acid backbone would appear as a multiplet, and the long aliphatic chain (hexyl group) would produce a series of signals in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid (typically δ 156 ppm and δ 174-179 ppm, respectively). acs.orgbeilstein-journals.org The aromatic carbons of the fluorenyl group resonate between δ 120–144 ppm, while the aliphatic carbons of the Fmoc group and the octanoic acid chain appear at higher field strengths. bachem.com
Table 1: Expected NMR Data for this compound
| Technique | Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Fluorenyl Aromatic Protons | 7.30 - 7.80 (m) |
| Fmoc CH and CH₂ | 4.20 - 4.45 (m) | |
| Amino Acid α-CH | ~4.10 - 4.30 (m) | |
| Aliphatic Chain (CH₂, CH₃) | 0.80 - 1.90 (m) | |
| ¹³C NMR | Carboxylic Acid C=O | ~174 - 179 |
| Carbamate C=O | ~156 | |
| Fluorenyl Aromatic Carbons | 120 - 144 | |
| Fmoc CH and CH₂ | ~47, ~67 | |
| Aliphatic Chain Carbons | ~14 - 54 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity and enantiomeric integrity of the product.
Reversed-Phase HPLC (RP-HPLC): This method is used to determine the chemical purity of the compound. The sample is analyzed on a non-polar stationary phase, typically a C8 or C18 column, with a polar mobile phase gradient, such as acetonitrile (B52724) and water containing an acidic modifier like trifluoroacetic acid (TFA). csic.esnih.gov Impurities are separated from the main product peak, allowing for quantification of purity, which is typically detected by UV absorbance at wavelengths such as 210 nm or 254 nm. rsc.orgnih.gov
Chiral HPLC: To verify that the synthesis has not caused racemization and to confirm the (R)-configuration, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Lux Cellulose or CHIRALPAK). rsc.orgphenomenex.comsigmaaldrich.com Under specific mobile phase conditions, the two enantiomers, (R) and (S), will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee). phenomenex.comphenomenex.com
Table 2: Typical HPLC Conditions for Analysis
| Analysis Type | Column | Mobile Phase | Detection |
|---|---|---|---|
| Purity (RP-HPLC) | C18 (e.g., 4.6 x 150 mm, 3 µm) | Gradient of Acetonitrile / Water with 0.1% TFA | UV at 254 nm |
| Enantiomeric Purity (Chiral HPLC) | Polysaccharide-based CSP (e.g., CHIRALPAK IA) | Isocratic mixture (e.g., Hexane / Isopropanol with 0.1% TFA) | UV at 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the mass detection of mass spectrometry, serving as a definitive tool for identity confirmation. nih.gov After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (C₂₃H₂₇NO₄, Exact Mass: 381.1940 Da), the expected m/z value in positive ion mode would correspond to the protonated molecule [M+H]⁺ (382.19), while in negative ion mode it would correspond to the deprotonated molecule [M-H]⁻ (380.19). escholarship.org
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (sub-2 µm), resulting in significantly higher resolution, greater sensitivity, and faster analysis times. waters.comjasco-global.com UPLC systems are used for the same purposes as HPLC—purity assessment and identity confirmation—but provide enhanced performance. nih.govlcms.cz The method, often based on AccQ•Tag derivatization chemistry for analyzing underivatized amino acids, demonstrates the power of UPLC technology in achieving superior separation and rugged analytical results, principles that are equally applicable to analyzing pre-derivatized compounds like this compound. waters.com
Integration of Fmoc 2r 2 Amino Octanoic Acid in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most prevalent method for preparing synthetic peptides. nih.gov The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comcreative-peptides.com Fmoc-(2R)-2-Amino-octanoic acid, as a non-standard building block, can be readily incorporated using these protocols, though its structure may present challenges related to steric hindrance and aggregation.
Incorporation into Linear Peptide Sequences
The fundamental principle of SPPS involves a repeating cycle of deprotection and coupling steps. uci.edu To incorporate this compound into a linear peptide, the process begins with an N-terminally Fmoc-protected amino acid or the peptide chain attached to the solid support.
The synthesis cycle proceeds as follows:
Fmoc-Deprotection: The terminal Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose a free primary amine. creative-peptides.com
Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.
Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated and added to the resin. The activated carboxylic acid reacts with the free amine on the peptide-resin to form a new peptide bond. researchgate.net
Washing: The resin is washed again to remove excess reagents and soluble byproducts, yielding the elongated peptide chain, now ready for the next cycle.
The incorporation of 2-aminooctanoic acid can enhance the hydrophobicity of the resulting peptide, a modification often used to improve properties such as membrane interaction or resistance to enzymatic degradation. researchgate.net
Coupling Reagent Selection and Optimization for Hindered Amino Acids
The successful incorporation of this compound can be challenging due to the steric bulk of its aliphatic side chain, which can hinder the approach to the reaction center. globalresearchonline.net In such cases, standard coupling reagents may lead to incomplete reactions and the formation of deletion sequences. Therefore, more potent activating reagents are often required. globalresearchonline.netmdpi.com
The selection of coupling reagents is critical for achieving high yields and purity. While dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are traditional carbodiimide (B86325) reagents, they can be less effective for sterically hindered couplings. globalresearchonline.netpeptide.com Modern peptide synthesis relies on more efficient onium salt-based reagents, such as phosphonium (B103445) or aminium/uronium salts. These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that couples efficiently to the N-terminal amine of the resin-bound peptide. peptide.com
| Reagent Combination | Type | Key Features & Advantages |
| DIPCDI/HOBt | Carbodiimide/Additive | A common and cost-effective method. 1-Hydroxybenzotriazole (HOBt) acts as an additive to form an active ester, which accelerates the coupling rate and, crucially, suppresses racemization. peptide.comnih.gov |
| PyBOP/HOBt/DIEA | Phosphonium Salt | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a highly effective reagent, particularly for hindered amino acids. mdpi.comnih.gov It requires a tertiary base like N,N-Diisopropylethylamine (DIEA) for activation. |
| HBTU/HOBt/DIPEA | Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) is one of the most popular coupling reagents. It offers rapid and efficient coupling with low racemization, especially when used with an additive like HOBt. peptide.comnih.gov |
For particularly difficult couplings involving hindered residues like this compound, phosphonium reagents like PyBOP or uronium reagents such as HBTU are generally preferred over carbodiimides due to their higher reactivity and ability to drive the reaction to completion. mdpi.compeptide.com
Fmoc Deprotection Kinetics and Efficiency in SPPS
The removal of the Fmoc protecting group is a critical step that must be fast and complete to avoid the formation of deletion peptides. rsc.orgmdpi.com The standard reagent for this purpose is a 20% solution of piperidine in DMF. nih.gov The reaction proceeds via a base-catalyzed β-elimination mechanism. mdpi.com
However, for long or aggregation-prone sequences, which can occur with the inclusion of hydrophobic residues like 2-aminooctanoic acid, Fmoc deprotection can become slow or incomplete. peptide.com In these instances, alternative and more potent deprotection reagents may be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal. peptide.comnih.gov
Due to its non-nucleophilic nature, DBU cannot trap the dibenzofulvene (DBF) byproduct of the deprotection reaction. This reactive intermediate can otherwise form adducts with the newly liberated amine. Therefore, DBU is often used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger, such as piperazine (B1678402), to trap the DBF. rsc.orgrsc.orgresearchgate.net
| Reagent Cocktail | Typical Concentration | Deprotection Half-life (t1/2) | Notes |
|---|---|---|---|
| Piperidine in DMF | 20% (v/v) | ~7 seconds | Standard industry reagent. Acts as both base and scavenger. rsc.org |
| Piperazine in DMF | 5% (w/v) | ~50 seconds | Slower than piperidine but considered a safer alternative. rsc.org |
| DBU in DMF | 2% (v/v) | Fast | Strong, non-nucleophilic base. Requires a scavenger for the DBF byproduct to prevent side reactions. nih.gov |
| Piperazine + DBU in DMF | 5% piperazine + 2% DBU | ~4 seconds | Combines the rapid deprotection of DBU with the scavenging capability of piperazine, offering a fast and efficient alternative to piperidine. rsc.orgrsc.org |
Solution-Phase Peptide Synthesis Methodologies Incorporating this compound
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable strategy, particularly for large-scale production of shorter peptides or for the synthesis of peptide fragments to be used in subsequent ligation reactions. acsgcipr.orgekb.eg
In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution. ekb.eg this compound can be incorporated using the same fundamental chemical principles as in SPPS. A C-terminally protected amino acid or peptide is coupled with an N-terminally protected amino acid (like this compound) using a suitable coupling reagent (e.g., EDC, DIC/HOBt). globalresearchonline.netdokumen.pub After each step, the product must be isolated and purified, typically through extraction or crystallization, before proceeding to the next deprotection and coupling cycle. ekb.egdokumen.pub
The primary drawback of solution-phase synthesis is that it is more labor-intensive and time-consuming than SPPS due to the need for purification after every step. However, it offers advantages in terms of scalability and easier characterization of intermediates.
Chemoenzymatic Approaches for Peptide Elongation with Unnatural Amino Acids
Chemoenzymatic peptide synthesis is a powerful hybrid strategy that combines the versatility of chemical synthesis with the remarkable efficiency and selectivity of enzymatic reactions. nih.govnih.gov This approach is particularly useful for the synthesis of large peptides and for incorporating unnatural amino acids. acsgcipr.orgmdpi.com The general strategy involves the chemical synthesis (via SPPS or solution-phase) of smaller, protected peptide fragments, at least one of which contains the desired unnatural amino acid, such as (2R)-2-amino-octanoic acid. These fragments are then joined together using enzymes called peptide ligases. acsgcipr.orgnih.gov
Several classes of enzymes are utilized for this purpose:
Protease-derived Ligases: Engineered proteases, such as subtilisin-derived variants like Omniligase-1, can catalyze the formation of peptide bonds under specific conditions that favor synthesis over hydrolysis. nih.govnih.gov These enzymes exhibit broad substrate scope, allowing for the ligation of diverse peptide sequences. nih.gov
Sortases: These bacterial transpeptidases, such as Sortase A, recognize a specific C-terminal sorting signal (e.g., LPXTG) and catalyze its cleavage, forming a thioester intermediate that is then resolved by an N-terminal glycine (B1666218) nucleophile, creating a new peptide bond. mdpi.comnih.gov
Butelase-1: This asparaginyl endoprotease is a highly efficient ligase that recognizes an N/DHV sequence at the C-terminus of a peptide fragment. It can catalyze both intermolecular ligation and intramolecular cyclization with exceptional speed. mdpi.comnih.gov
These enzymatic methods proceed under mild, aqueous conditions, minimizing the risk of racemization and side reactions that can plague purely chemical ligation strategies. nih.govnih.gov The high chemo- and regioselectivity of these enzymes makes them ideal tools for the precise assembly of complex peptides containing non-canonical residues like (2R)-2-amino-octanoic acid. nih.govmdpi.com
Table of Compounds
| Abbreviation / Common Name | Full Chemical Name |
| Boc | tert-Butoxycarbonyl |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC/DIPCDI | N,N'-Diisopropylcarbodiimide |
| DIEA/DIPEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| This compound | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) |
| TFA | Trifluoroacetic acid |
Applications in Peptidomimetics and Modified Peptides
Rational Design of Peptidomimetics Incorporating Fmoc-(2R)-2-Amino-octanoic Acid
The rational design of peptidomimetics leverages the unique structural and physical characteristics of building blocks like this compound to create molecules with tailored properties.
The introduction of non-canonical amino acids, including those with modified backbones or stereochemistry, is a well-established method for rigidifying a peptide strand. nih.govresearchgate.net While natural peptides are often highly flexible, inducing conformational constraints can lock the molecule into a specific three-dimensional structure, which can be essential for high-affinity binding to biological targets like receptors or enzymes. nih.gov The incorporation of residues such as (2R)-2-Amino-octanoic acid can influence the peptide's folding, potentially stabilizing secondary structures like β-turns or helical shapes. researchgate.net This structural pre-organization can reduce the entropic penalty upon binding, leading to enhanced biological activity.
A primary application of (2R)-2-Amino-octanoic acid is to increase the hydrophobicity of a peptide. The six-carbon alkyl side chain (the "octanoic" part) significantly enhances the lipophilicity of the resulting peptide. This terminal modification, often referred to as lipidation, is a common strategy to improve the interaction of peptides with cell membranes. researchgate.net For instance, increasing the hydrophobicity of antimicrobial peptides (AMPs) can facilitate their ability to disrupt bacterial membranes. researchgate.net Research on the peptide hormone PYY3-36 has also explored lipidation as a means to influence its self-assembly and interaction with amphiphilic molecules. reading.ac.uk
The table below illustrates how conjugation with 2-aminooctanoic acid (2-AOA) increases the hydrophobicity of a peptide, which is a key factor in its antimicrobial mechanism.
| Feature | Description |
| Modification | Conjugation with 2-aminooctanoic acid (2-AOA) |
| Effect | Increases the overall hydrophobicity of the peptide. |
| Mechanism | The octanoic acid's alkyl chain enhances lipophilicity. |
| Application | Improves interaction with and disruption of bacterial cell membranes. researchgate.net |
Impact on Peptide Stability and Resistance
A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The design of peptidomimetics using non-canonical amino acids directly addresses this challenge.
The introduction of non-canonical amino acids is a primary strategy for conferring resistance to enzymatic breakdown. nih.gov Proteases have high specificity for substrates containing L-amino acids linked by standard peptide bonds. The presence of an unnatural residue like (2R)-2-Amino-octanoic acid, with its distinct side chain and stereochemistry, can hinder recognition and cleavage by proteolytic enzymes. nih.gov This increased enzymatic stability is a hallmark of peptidomimetics and is critical for developing viable peptide-based drugs. mdpi.com Studies on analogues of the dynorphin (B1627789) A peptide showed that modifying the peptide backbone increased enzymatic stability. nih.gov
By enhancing resistance to proteolytic degradation, the metabolic half-life of the peptide is consequently extended. nih.gov A longer half-life means the peptide remains intact and active in the body for a longer period, which can improve its therapeutic efficacy and allow for less frequent administration. This improved stability and bioavailability are key objectives in the development of peptidomimetics.
Development of Bioactive Peptides with Altered Biological Activity Profiles
Incorporating this compound can dramatically alter the biological function of a peptide, often leading to enhanced potency. A prime example is seen in the modification of antimicrobial peptides (AMPs).
In a study involving a derivative of lactoferricin (B1576259) B, a well-known AMP, conjugation with (S)-2-aminooctanoic acid (2-AOA) significantly boosted its antimicrobial activity. researchgate.net The modified peptides demonstrated substantially lower minimum inhibitory concentrations (MIC) against a range of bacteria, indicating enhanced potency. The C-terminally modified peptide, in particular, showed up to a 16-fold increase in antibacterial activity compared to the unmodified version and was uniquely effective against Staphylococcus aureus among the tested peptides. researchgate.net
The following table summarizes the research findings on the improved antimicrobial activity of a lactoferricin B-derived peptide after C-terminal modification with 2-aminooctanoic acid.
| Microorganism | MIC of Unmodified Peptide (µg/ml) | MIC of C-terminally Modified Peptide (µg/ml) | Fold Increase in Activity |
| Escherichia coli | >400 | 25 | >16 |
| Bacillus subtilis | 200 | 50 | 4 |
| Salmonella typhimurium | 400 | 100 | 4 |
| Pseudomonas aeruginosa | >400 | 200 | >2 |
| Staphylococcus aureus | >400 | 400 | N/A (Complete inhibition only with modified peptide) |
Data sourced from a study on lactoferricin B derivatives. researchgate.net
This demonstrates that the rational inclusion of (2R)-2-Amino-octanoic acid is not merely a structural tweak but a powerful method to develop new bioactive peptides with significantly altered and improved biological activity profiles.
Advanced Spectroscopic and Structural Analysis of Peptides Containing Fmoc 2r 2 Amino Octanoic Acid
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.net For peptides containing (2R)-2-Amino-octanoic acid, NMR provides critical insights into the local and global conformational preferences induced by this lipophilic residue. The analysis hinges on several key NMR parameters.
Detailed 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and establish through-bond and through-space connectivities.
Chemical Shifts: The chemical shifts of the amide protons (HN) and alpha-protons (Hα) are particularly sensitive to the local electronic environment and secondary structure. Deviations from random coil values can indicate the presence of ordered structures like helices or turns.
³J-Coupling Constants: The scalar coupling constant between the amide proton and the alpha-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ via the Karplus equation. This allows for the determination of torsional constraints.
Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of their covalent connectivity. Specific NOE patterns, such as those between adjacent amide protons (dNN(i, i+1)) or between an alpha-proton and a subsequent amide proton (dαN(i, i+1)), are hallmarks of defined secondary structures like β-turns and helices. researchgate.net In peptides rich in lipophilic amino acids, NOEs between the octanoyl side chain protons and other parts of the peptide can reveal specific folding patterns that sequester the hydrophobic chain.
A conformational analysis of model peptides containing L-(αMe)Aoc (2-methyl-2-amino-octanoic acid), an amino acid structurally related to 2-amino-octanoic acid, demonstrated that such lipophilic residues strongly favor the formation of helical conformations, specifically the right-handed 3(10)-helix. nih.gov
| Residue | Proton | Typical Chemical Shift (δ, ppm) | Key NOE Contacts |
|---|---|---|---|
| Residue (i-1) | HN | 8.0 - 8.5 | dαN(i-1, i) to Aoa HN |
| Hα | 4.2 - 4.6 | ||
| Side Chain | Variable | ||
| Aoa (i) | HN | 7.8 - 8.3 | dNN(i, i+1) to Residue HN Intra-residue NOEs from side chain to Hα/HN |
| Hα | 4.0 - 4.4 | ||
| Hβ | 1.6 - 1.8 | ||
| Side Chain (CH₂)n, CH₃ | 0.8 - 1.4 | ||
| Residue (i+1) | HN | 8.1 - 8.6 | -- |
| Hα | 4.3 - 4.7 |
Secondary Structure Elucidation using Circular Dichroism (CD) Spectroscopy
The incorporation of Fmoc-(2R)-2-Amino-octanoic acid can promote specific secondary structures due to the steric bulk and hydrophobicity of its side chain, as well as the influence of the N-terminal Fmoc group, which can drive self-assembly through aromatic stacking interactions. researchgate.net
α-Helix: Characterized by a positive band near 192 nm and two negative bands of similar magnitude near 208 nm and 222 nm.
β-Sheet: Typically shows a negative band around 218-220 nm and a positive band around 195-200 nm. researchgate.net Studies on Fmoc-RGD peptides have identified a minimum at 220 nm, which is attributed to β-sheet formation. researchgate.net
Polyproline II (PPII) Helix: A left-handed, extended helical structure common in unfolded or flexible peptides, characterized by a strong negative band near 195 nm and a weak positive band near 220 nm. nih.gov
Random Coil: Generally exhibits a strong negative band below 200 nm and a weak signal near 220 nm.
| Secondary Structure | Wavelength of Maxima/Minima (nm) | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| α-Helix | ~192 | Positive (Strong) |
| ~208 | Negative (Strong) | |
| ~222 | Negative (Strong) | |
| β-Sheet | ~195-200 | Positive (Moderate) |
| ~218-220 | Negative (Moderate) | |
| Polyproline II (PPII) | ~195 | Negative (Strong) |
| ~220 | Positive (Weak) | |
| Random Coil | ~198 | Negative (Strong) |
High-Resolution Mass Spectrometry for Peptide Sequence and Purity Validation
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is an indispensable tool for the primary characterization of synthetic peptides. mdpi.com For peptides containing this compound, HRMS serves two primary purposes: validating the correct incorporation of the unnatural amino acid and assessing the purity of the final product. nih.gov
By measuring the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm), HRMS allows for the determination of the peptide's elemental composition. This unequivocally confirms that the synthesis was successful and that the peptide has the correct molecular weight corresponding to its sequence, including the this compound residue.
Furthermore, HRMS is highly sensitive for detecting impurities, such as deletion sequences (from incomplete coupling during solid-phase peptide synthesis), fragments from premature chain termination, or residual protecting groups. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence, providing definitive proof of the position of the (2R)-2-Amino-octanoic acid residue within the chain.
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₃₈N₄O₆ |
| Calculated Monoisotopic Mass ([M+H]⁺) | 567.2813 Da |
| Observed Monoisotopic Mass ([M+H]⁺) | 567.2810 Da |
| Mass Error | -0.53 ppm |
| Purity Assessment | >95% (based on relative intensity of main peak) |
Theoretical and Computational Investigations in Peptide Design
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a peptide containing Fmoc-(2R)-2-Amino-octanoic acid, and its biological target, typically a protein receptor. These methods provide insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. For a peptide incorporating this compound, docking studies can elucidate how the bulky, hydrophobic Fmoc group and the octyl side chain contribute to the binding affinity and specificity. For instance, the fluorenyl ring of the Fmoc group can engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket, while the octyl chain can occupy a hydrophobic pocket, potentially displacing water molecules and increasing binding entropy.
A hypothetical docking study of a peptide containing this compound into the active site of a target enzyme is presented in Table 1.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -9.8 | Indicates a strong, favorable binding interaction. |
| Key Interacting Residues | Tyr65, Phe102, Leu120 | Highlights the specific amino acids in the receptor's active site that form significant interactions with the ligand. |
| Fmoc Group Interaction | π-π stacking with Phe102 | The aromatic fluorenyl group of Fmoc forms a stabilizing interaction with a phenylalanine residue. |
| Octyl Chain Interaction | Hydrophobic interactions with Leu120 | The long alkyl chain of the octanoic acid moiety fits into a hydrophobic pocket. |
| Hydrogen Bonds | 2 | Indicates specific polar interactions contributing to binding specificity. |
In Silico Prediction of Conformational Preferences and Energetic Landscapes
The three-dimensional conformation of a peptide is intimately linked to its biological function. The incorporation of a structurally unique amino acid like this compound can significantly influence the peptide's conformational preferences and its energetic landscape. In silico methods are instrumental in predicting these effects.
Conformational Analysis aims to identify the low-energy conformations that a molecule is likely to adopt. For a modified amino acid, this involves exploring the rotational freedom around its single bonds to generate a Ramachandran-like plot, which maps the sterically allowed combinations of backbone dihedral angles (φ and ψ). The bulky Fmoc protecting group is expected to impose significant steric constraints, restricting the accessible conformational space of the amino acid residue. nih.gov Similarly, the flexible octyl side chain will have its own preferred orientations to minimize steric clashes.
Energetic Landscapes provide a comprehensive map of the potential energy of a molecule as a function of its conformational coordinates. By calculating the energy of a vast number of conformations, it is possible to identify the global energy minimum (the most stable conformation) and other local minima, as well as the energy barriers between them. For a peptide containing this compound, understanding the energetic landscape can reveal the propensity to adopt specific secondary structures. The hydrophobic interactions of the octyl chain and the steric bulk of the Fmoc group can act as "conformational constraints," guiding the peptide to fold into a well-defined structure. unifi.it
Computational techniques such as replica-exchange molecular dynamics (REMD) and metadynamics are often employed to efficiently sample the conformational space and construct accurate energetic landscapes. These studies can predict whether the introduction of this compound will induce or stabilize a particular fold, which is critical for designing peptides with specific shapes and functions.
Table 2 presents a summary of predicted conformational parameters for this compound.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Allowed φ/ψ Angles | Restricted to β-sheet region | The bulky Fmoc group limits backbone flexibility, favoring an extended conformation. |
| Side Chain Dihedral (χ1) | -60°, 180° | The octyl chain has preferred orientations to avoid steric clashes with the backbone and Fmoc group. |
| Propensity for Secondary Structure | β-sheet | The conformational restrictions imposed by the Fmoc group promote the formation of β-sheet structures in peptides. |
| Solvent Accessible Surface Area (SASA) | High for the octyl chain | The lipophilic side chain is likely to be exposed to the solvent or interact with hydrophobic regions of a receptor. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For a series of peptides where this compound or its derivatives are incorporated, a QSAR study would involve several steps:
Data Set Preparation: A set of peptides with varying structures (e.g., modifications to the octyl chain, replacement of the Fmoc group) and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each peptide. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). For peptides containing lipophilic residues like this compound, descriptors related to hydrophobicity (e.g., logP) are particularly relevant. nih.gov
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
A successful QSAR model can provide valuable insights into the structure-activity relationship. For example, it might reveal that increasing the length of the alkyl side chain up to a certain point enhances activity, or that the presence of the Fmoc group is essential for high potency. This information can then be used to design new peptide analogues with optimized activity.
Table 3 illustrates a hypothetical dataset for a QSAR study on a series of peptide analogues containing derivatives of this compound.
| Analogue | Modification | logP | Molecular Weight | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | This compound | 5.2 | 381.47 | 1.5 |
| 2 | Fmoc-(2R)-2-Amino-hexanoic acid | 4.1 | 353.42 | 3.2 |
| 3 | Fmoc-(2R)-2-Amino-decanoic acid | 6.3 | 409.52 | 0.8 |
| 4 | Boc-(2R)-2-Amino-octanoic acid | 3.5 | 259.36 | 10.5 |
Future Directions and Emerging Research Avenues
Novel Stereoselective Synthetic Methodologies for Unnatural Amino Acids
The efficient and stereochemically precise synthesis of unnatural amino acids is paramount for their widespread use. While classical methods exist, the development of novel, more efficient, and environmentally friendly strategies is a key research focus.
Recent years have seen a surge in the development of asymmetric synthesis methods for α-amino acids. ineosopen.orgsioc-journal.cn These approaches are critical for producing enantiomerically pure compounds like (2R)-2-Amino-octanoic acid, which is essential for predictable and specific biological activity. Chiral phosphoric acid (CPA)-catalyzed asymmetric synthesis has emerged as a powerful tool for creating a wide variety of unnatural α-amino acids with excellent stereocontrol. rsc.org Additionally, photoredox catalysis is being explored as a convenient method for the stereoselective synthesis of unnatural α-amino acids from readily available carboxylic acids. rsc.orgchemrxiv.org Researchers are also investigating synergistic approaches, combining photoredox catalysis with biocatalysis, to achieve novel and highly stereoselective transformations. nih.gov Other notable advancements include the use of Ni(II) complexes for the homologation of glycine (B1666218) and alanine (B10760859) Schiff bases, offering practical and scalable routes to tailor-made α-amino acids. nih.gov
The development of these methodologies is crucial for overcoming the limitations of traditional synthetic routes and for expanding the accessible chemical space of unnatural amino acids for research and development.
Integration with Combinatorial Chemistry and High-Throughput Screening for Peptide Discovery
The marriage of unnatural amino acids with combinatorial chemistry and high-throughput screening (HTS) has revolutionized peptide-based drug discovery. nih.govresearchgate.net This powerful combination allows for the rapid generation and evaluation of vast libraries of peptides containing unique structural motifs, significantly accelerating the identification of lead compounds. combichemistry.comslideshare.net
Fmoc-protected amino acids, including Fmoc-(2R)-2-Amino-octanoic acid, are fundamental building blocks in solid-phase peptide synthesis (SPPS), the cornerstone of combinatorial peptide library synthesis. nih.gov The incorporation of lipophilic amino acids like 2-aminooctanoic acid can enhance the hydrophobicity of peptides, a property often linked to improved membrane permeability and biological activity. nih.gov
The process typically involves the synthesis of a "one-bead one-compound" (OBOC) library, where each bead in a resin support carries a unique peptide sequence. nih.gov These libraries can then be screened against a biological target of interest. Hits can be identified and their structures determined, leading to the discovery of novel bioactive peptides. Machine learning algorithms are also being integrated into this workflow to guide the design of peptide libraries and predict the activity of new sequences, further streamlining the discovery process. nih.gov
Table 1: Technologies in Peptide Discovery
| Technology | Description | Relevance to this compound |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | A method for synthesizing peptides on a solid support, enabling the creation of long and complex sequences. | The Fmoc protecting group is standard in SPPS, making this compound readily usable. |
| Combinatorial Chemistry | The synthesis of large, diverse libraries of compounds. nih.gov | Allows for the creation of peptide libraries where (2R)-2-Amino-octanoic acid is incorporated at various positions to explore its impact on activity. |
| High-Throughput Screening (HTS) | The rapid, automated testing of large numbers of compounds for biological activity. combichemistry.com | Enables the efficient screening of peptide libraries containing this compound to identify promising drug candidates. |
| Machine Learning-Guided Design | The use of computational algorithms to predict the properties of peptides and guide the design of new sequences. nih.gov | Can be used to predict the optimal placement of (2R)-2-Amino-octanoic acid within a peptide sequence to maximize a desired biological effect. |
Application in Bioconjugation and Bioorthogonal Chemistry
The ability to site-specifically modify proteins and peptides is a powerful tool in chemical biology and drug development. nih.gov Unnatural amino acids equipped with bioorthogonal functional groups—chemical handles that are inert to biological systems but can react selectively with a specific partner—are at the forefront of this field. acs.orgsioc-journal.cn
While this compound itself does not possess a canonical bioorthogonal group, its synthesis can be adapted to include functionalities like azides, alkynes, or ketones. nih.govresearchgate.net These modified amino acids can then be incorporated into peptides or proteins. The presence of the bioorthogonal handle allows for the precise attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, through highly specific chemical reactions like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). nih.govrsc.org
This approach offers significant advantages over traditional protein modification methods, which often lead to heterogeneous products. nih.gov The site-specific incorporation of UAAs enables the creation of well-defined bioconjugates with optimized properties.
Exploration of Diverse Bioactive Peptide Scaffolds and Chemical Biology Tools
The incorporation of unnatural amino acids like (2R)-2-Amino-octanoic acid is a key strategy for creating novel peptide scaffolds with enhanced or entirely new biological functions. europa.eu The unique side chain of this amino acid can influence the peptide's conformation, stability, and interaction with biological targets. acs.org For instance, the introduction of a lipophilic residue can impact the peptide's ability to cross cell membranes or bind to hydrophobic pockets in proteins. nih.gov
Research is ongoing to explore how the inclusion of (2R)-2-Amino-octanoic acid and other UAAs can lead to the development of:
Peptidomimetics: Compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. acs.org
Novel Antimicrobial Peptides: The modification of existing antimicrobial peptides with lipophilic amino acids has been shown to enhance their activity. nih.gov
Enzyme Inhibitors: Peptides containing unnatural amino acids can be designed to target the active sites of enzymes with high specificity and potency. nih.gov
Chemical Biology Probes: Peptides incorporating UAAs can serve as tools to study biological processes, such as protein-protein interactions. bitesizebio.com
The exploration of these diverse applications is driven by the understanding that unnatural amino acids provide a means to expand the chemical and functional space of peptides far beyond what is offered by nature.
Table 2: Compound Names
| Compound Name | |
|---|---|
| This compound | |
| (2R)-2-Amino-octanoic acid | |
| (S)-2-aminooctanoic acid | nih.gov |
| 3-amino-2-methylhexanoic acid | nih.gov |
| (E)-2-octenoic acid | nih.gov |
| octanoic acid | nih.gov |
| (E)-2-decenoic acid | nih.gov |
| dodecanoic acid | nih.gov |
| decanoic acid | nih.gov |
| (2R,3R,4S)-4-amino-7-guanidino-2,3-dihydroxyheptanoic acid | nih.gov |
| (3S,4R)-3,4-dimethyl-L-glutamine | nih.gov |
| β-methoxytyrosine | nih.gov |
| 3-amino-2-hydroxydecanoic acid | mdpi.com |
| 3-amino-2-hydroxyoctanoic acid | mdpi.com |
| 3-aminooctanoic acid | acs.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-(2R)-2-Amino-octanoic acid?
- Methodological Answer : Synthesis typically begins with the Fmoc protection of the amino group. For analogous compounds, the amino acid (e.g., 2-amino-octanoic acid) is dissolved in a 1:1 H₂O/acetone mixture, followed by addition of Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv) under nitrogen. After overnight stirring, the product is extracted with hexanes, and the aqueous layer is acidified to precipitate the Fmoc-protected derivative. Purification involves column chromatography (cyclohexane/ethyl acetate gradients) . Scale-up methods may use continuous flow processes for higher yields .
Q. Which purification techniques ensure high purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is critical for isolating enantiomerically pure samples. For example, gradients of acetonitrile/water (0.1% TFA) resolve stereochemical impurities. Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity and purity (>98%) .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Fmoc group protects the α-amino group during SPPS. Activation with coupling agents like HBTU/HOBt in DMF facilitates peptide bond formation. Deprotection uses 20% piperidine in DMF, selectively removing Fmoc while retaining side-chain protections (e.g., tert-butyl). This enables sequential elongation of peptides with minimal racemization .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of this compound?
- Methodological Answer : Stereoretention requires chiral auxiliaries (e.g., TBDMS-protected hydroxyl groups) and low-temperature reactions (-20°C). For example, TBDMSOTf in CH₂Cl₂ with DIEA stabilizes intermediates, reducing epimerization. Monitoring via TLC and chiral HPLC ensures configuration retention .
Q. What strategies address low coupling efficiency in SPPS when incorporating this compound?
- Methodological Answer : Low coupling efficiency (e.g., <90%) may arise from steric hindrance. Solutions include:
- Using stronger activators (e.g., PyAOP instead of HBTU).
- Prolonging coupling times (2–4 hours) with double couplings.
- Incorporating backbone amide protection (e.g., 2,4-dimethoxybenzyl) to reduce aggregation .
Q. How should conflicting stability data (e.g., solvent compatibility) be resolved?
- Methodological Answer : Contradictory stability reports (e.g., in DCM vs. DMF) require controlled studies:
- Analyze degradation via LC-MS under varying conditions (pH, temperature).
- Use accelerated stability testing (40°C/75% RH) to identify decomposition pathways (e.g., Fmoc cleavage or oxidation).
- Optimize storage in anhydrous DMF at -20°C for long-term stability .
Q. What role does this compound play in hydrocarbon-stapled peptide design?
- Methodological Answer : The alkyl side chain (octanoic acid) enables incorporation into stapled peptides via ring-closing metathesis. For example, Grubbs catalyst (5 mol%) in DCM forms α-helix-stabilizing staples. Biophysical assays (CD spectroscopy) confirm enhanced helicity and proteolytic resistance .
Q. How can computational methods optimize its use in drug design?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NMDA receptors. Structure-Activity Relationship (SAR) studies involve synthesizing analogs with modified side chains (e.g., phenylthio or methoxybenzyl groups) and testing via SPR or fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
